molecular formula C21H26N4O5S B11135102 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11135102
M. Wt: 446.5 g/mol
InChI Key: XOYFSBHCTJMMOW-UHFFFAOYSA-N
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Description

This compound features a pyridazin-3(2H)-one core substituted at position 6 with a 4-methoxyphenyl group and at position 2 with a 2-oxoethyl chain linked to a piperazine ring. The piperazine moiety is further modified with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone functional group. The sulfone is notable for enhancing metabolic stability and solubility compared to non-oxidized sulfur analogs .

Properties

Molecular Formula

C21H26N4O5S

Molecular Weight

446.5 g/mol

IUPAC Name

2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C21H26N4O5S/c1-30-18-4-2-16(3-5-18)19-6-7-20(26)25(22-19)14-21(27)24-11-9-23(10-12-24)17-8-13-31(28,29)15-17/h2-7,17H,8-15H2,1H3

InChI Key

XOYFSBHCTJMMOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Pyridazinone Core Formation

The pyridazinone ring is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A representative method involves:

  • Starting material: 4-Methoxybenzaldehyde is condensed with malonic acid to form 4-methoxycinnamic acid.

  • Cyclization: Treatment with hydrazine hydrate in acetic acid yields 6-(4-methoxyphenyl)pyridazin-3(2H)-one.

Reaction Conditions:

  • Solvent: Glacial acetic acid

  • Temperature: 80–100°C

  • Yield: 70–85%

Functionalization at Position 2

To introduce the oxoethyl side chain, the pyridazinone undergoes alkylation:

  • Alkylation: Reaction with ethyl bromoacetate in acetone using potassium carbonate (K₂CO₃) as a base.

  • Product: Ethyl 2-(6-(4-methoxyphenyl)-3-oxopyridazin-1(2H)-yl)acetate.

Optimization Note:

  • Excess ethyl bromoacetate (1.5 eq) improves yield to >90%.

Preparation of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazine

Oxidation of Tetrahydrothiophene

The dioxidotetrahydrothiophene ring is synthesized via oxidation:

  • Substrate: Tetrahydrothiophene-3-amine.

  • Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours.

  • Product: 1,1-Dioxidotetrahydrothiophen-3-amine (yield: 75–80%).

Piperazine Ring Formation

The amine is coupled with piperazine using reductive amination:

  • Reagents: Piperazine, formaldehyde, and sodium cyanoborohydride (NaBH₃CN).

  • Conditions: Methanol, room temperature, 12 hours.

  • Yield: 65–70%.

Coupling Strategies for Oxoethyl Bridging

Activation of the Pyridazinone Intermediate

The ethyl ester group is hydrolyzed to a carboxylic acid:

  • Hydrolysis: 2M NaOH in ethanol/water (1:1), reflux for 4 hours.

  • Product: 2-(6-(4-methoxyphenyl)-3-oxopyridazin-1(2H)-yl)acetic acid.

Amide Bond Formation

The carboxylic acid is coupled with 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine:

  • Activation: Use of carbodiimide reagents (e.g., EDC·HCl) with HOBt in dichloromethane.

  • Coupling: Stir at room temperature for 12 hours.

  • Yield: 60–65%.

Alternative Method:

  • Direct alkylation of the piperazine nitrogen with 2-chloroacetamide derivatives (yield: 50–55%).

Optimization and Scale-Up Challenges

Critical Parameters

ParameterOptimal RangeImpact on Yield
Temperature (Coupling)20–25°CHigher temps lead to side reactions
Solvent (Alkylation)AcetonePolar aprotic solvents improve reactivity
Equivalents of EDC·HCl1.2 eqExcess reagent reduces purity

Purification Techniques

  • Column Chromatography: Silica gel with acetone/hexane (1:3).

  • Recrystallization: Ethyl acetate/n-hexane (1:5) yields >95% purity.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 3.86 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂CO), 3.55–3.62 (m, 8H, piperazine), 2.95–3.10 (m, 4H, tetrahydrothiophene).
HRMS m/z 447.1698 [M+H]⁺ (calc. 447.1695).

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldAdvantagesLimitations
Route A (EDC·HCl coupling)532%High purityCostly reagents
Route B (Direct alkylation)428%Fewer stepsLower yield

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for developing new drugs or as a tool for probing biological pathways.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism of action of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

Pyridazinone derivatives are widely studied for pharmacological activities. Below is a comparison of the target compound with four analogs:

Compound Name/Identifier R6 (Pyridazinone) Piperazine Substituent Molecular Weight Notable Properties/Activities
Target Compound 4-methoxyphenyl 1,1-dioxidotetrahydrothiophen-3-yl 404.5 Hypothesized anti-inflammatory/anticancer
2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one (CID 3346720) 4-methylphenyl 4-methylpiperazin-1-yl 326.4 Anticancer (preliminary screening)
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3-one morpholin-4-yl 4-(4-fluorophenyl)piperazin-1-yl ~420 (est.) Unspecified (fluorine enhances bioavailability)
2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 4-methylphenyl N/A ~250 (est.) Anti-inflammatory (IC50 = 11.6 μM)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) 4-nitrophenyl N/A 564.6 (est.) Anti-inflammatory (structural complexity)

Pharmacological and Structural Insights

  • Piperazine Modifications: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone, which may improve solubility and oxidative stability compared to methyl (CID 3346720) or fluorophenyl () substituents .
  • Aryl Substituents at R6 :

    • The 4-methoxyphenyl group in the target compound offers electron-donating effects, contrasting with the electron-withdrawing nitro group in compound 2d () . Methoxy groups are associated with improved anti-inflammatory activity compared to methyl () .

Biological Activity

The compound 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule with potential therapeutic applications. Its unique structure combines elements of piperazine, pyridazine, and thiophene, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N4O4SC_{20}H_{23}N_4O_4S, with a molecular weight of approximately 434.5 g/mol. The structure features multiple functional groups that contribute to its biological activity. The presence of the tetrahydrothiophene ring, piperazine moiety, and pyridazinone core enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC20H23N4O4SC_{20}H_{23}N_4O_4S
Molecular Weight434.5 g/mol
Structural CharacteristicsTetrahydrothiophene, piperazine, pyridazinone

Biological Activities

Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities, including:

  • Antidepressant Effects : Similar derivatives have shown promise as antidepressants due to their interaction with serotonin receptors .
  • Anticancer Activity : Some related compounds have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of specific functional groups may enhance antimicrobial activity against bacteria and fungi.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Receptor Binding : The compound may interact with neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2) receptors.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or metabolic processes.
  • Ion Channel Modulation : Interaction with potassium channels (GIRK channels) could regulate cellular excitability and neurotransmitter release.

Case Studies

Several studies have explored the pharmacological properties of similar compounds:

  • Study on Antidepressant Activity : A derivative exhibited significant binding affinity to 5-HT receptors, resulting in reduced depressive-like behavior in animal models .
  • Anticancer Research : Analogues were tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity.
  • Antimicrobial Testing : Compounds were evaluated for their ability to inhibit bacterial growth, demonstrating effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of This compound . Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and safety profile.
  • Structure-Activity Relationship (SAR) Analysis : Modifying the chemical structure to optimize biological activity.
  • Clinical Trials : Evaluating efficacy in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

  • Methodology :

  • Multi-step synthesis typically involves coupling the pyridazinone core with functionalized piperazine derivatives. Key steps include:
  • Nucleophilic substitution to attach the tetrahydrothiophen-3-yl sulfone group to the piperazine ring.
  • Amide coupling using reagents like EDCI/HOBt to link the 2-oxoethyl moiety to the pyridazinone core .
  • Reaction optimization:
  • Control temperature (e.g., 60–80°C for amidation) and pH (neutral to mildly basic) to minimize side reactions.
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Monitor progress via TLC or HPLC , and purify via column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodology :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 7.2–7.4 ppm, piperazine N-CH₂ at δ 3.0–3.5 ppm) .
  • IR spectroscopy to confirm carbonyl (C=O at ~1700 cm⁻¹) and sulfone (S=O at ~1150 cm⁻¹) groups .
  • Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ expected for C₂₃H₂₈N₄O₅S).
  • X-ray crystallography (if crystals form) to resolve 3D conformation, as demonstrated for analogous piperazine-pyridazinone hybrids .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Target kinases or phosphodiesterases using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity).
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin/dopamine receptors, given the piperazine moiety’s affinity for CNS targets) .
  • Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells to assess baseline safety (IC₅₀ > 10 µM desirable) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfone vs. sulfide, methoxy vs. halogen substituents) impact target binding and selectivity?

  • Methodology :

  • Structure-activity relationship (SAR) studies :
  • Replace the 1,1-dioxidotetrahydrothiophen-3-yl group with non-sulfonated analogs to assess sulfone’s role in solubility and target interactions .
  • Substitute 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) and compare binding affinities via SPR or ITC .
  • Molecular docking : Use AutoDock Vina to model interactions with targets like 5-HT₁A receptors. Key residues (e.g., Asp116, Ser199) may hydrogen-bond with the sulfone group .

Q. How can contradictory bioactivity data across studies be resolved (e.g., variable IC₅₀ values in kinase assays)?

  • Methodology :

  • Assay standardization :
  • Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
  • Replicate experiments across multiple labs to rule out technical variability .
  • Metabolic stability testing : Use liver microsomes to determine if compound degradation (e.g., demethylation of methoxyphenyl) affects activity .

Q. What computational strategies predict metabolic pathways and toxicity risks?

  • Methodology :

  • In silico ADME prediction : Tools like SwissADME estimate logP (target ~2.5 for blood-brain barrier penetration) and cytochrome P450 interactions .
  • Toxicity profiling :
  • Use ProTox-II to flag hepatotoxicity risks (e.g., structural alerts for reactive metabolites).
  • MDCK permeability assays to assess intestinal absorption .

Q. How are crystallographic data leveraged to rationalize conformational flexibility in receptor binding?

  • Methodology :

  • Comparative crystal structure analysis : Overlay the compound’s X-ray structure (e.g., triclinic P1 system, α = 73.5°, β = 71.3° ) with receptor-binding pockets (e.g., PDE4B).
  • Molecular dynamics simulations : Run 100 ns trajectories in GROMACS to assess piperazine ring flexibility and sulfone group stability in aqueous vs. lipid environments .

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